Dynorphin B (1-9)

Kappa opioid receptor subtypes Receptor binding selectivity Analgesic mechanisms

Dynorphin B (1-9) (Sequence: YGGFLRRQF; CAS 126050-26-8) is a neuropeptide representing the N-terminal cleavage product of the endogenous kappa opioid receptor (KOR) agonist dynorphin B (rimorphin). As a fragment of the prodynorphin-derived peptide family, it shares the conserved N-terminal opioid pharmacophore (Tyr-Gly-Gly-Phe) essential for receptor recognition, yet its truncated length fundamentally alters its pharmacological profile compared to full-length dynorphin peptides.

Molecular Formula C54H78N16O12
Molecular Weight 1143.3 g/mol
Cat. No. B3027250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDynorphin B (1-9)
Molecular FormulaC54H78N16O12
Molecular Weight1143.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
InChIInChI=1S/C54H78N16O12/c1-31(2)25-40(69-51(80)41(27-32-11-5-3-6-12-32)65-45(74)30-63-44(73)29-64-46(75)36(55)26-34-17-19-35(71)20-18-34)50(79)67-38(16-10-24-62-54(59)60)47(76)66-37(15-9-23-61-53(57)58)48(77)68-39(21-22-43(56)72)49(78)70-42(52(81)82)28-33-13-7-4-8-14-33/h3-8,11-14,17-20,31,36-42,71H,9-10,15-16,21-30,55H2,1-2H3,(H2,56,72)(H,63,73)(H,64,75)(H,65,74)(H,66,76)(H,67,79)(H,68,77)(H,69,80)(H,70,78)(H,81,82)(H4,57,58,61)(H4,59,60,62)/t36-,37-,38-,39-,40-,41-,42-/m0/s1
InChIKeyODVSEQVPSWYEAR-FVMQRRFMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Dynorphin B (1-9) Procurement Guide: A Defined N-Terminal Fragment of the Kappa Opioid Receptor Endogenous Agonist


Dynorphin B (1-9) (Sequence: YGGFLRRQF; CAS 126050-26-8) is a neuropeptide representing the N-terminal cleavage product of the endogenous kappa opioid receptor (KOR) agonist dynorphin B (rimorphin) . As a fragment of the prodynorphin-derived peptide family, it shares the conserved N-terminal opioid pharmacophore (Tyr-Gly-Gly-Phe) essential for receptor recognition, yet its truncated length fundamentally alters its pharmacological profile compared to full-length dynorphin peptides [1]. This fragment serves as a critical tool for structure-activity relationship (SAR) studies aimed at defining the minimal KOR-binding motif and for investigations into differential peptide processing and stability [2].

Why In-Class Dynorphin Peptides Cannot Be Interchanged: Critical Procurement Considerations for Dynorphin B (1-9)


Substituting Dynorphin B (1-9) with other dynorphin fragments or full-length KOR agonists (e.g., Dynorphin A (1-17), Dynorphin B (1-13), or U50,488H) without rigorous validation introduces significant experimental variability. Despite sharing the conserved N-terminal opioid motif, dynorphin peptides exhibit divergent receptor regulatory profiles—including differential receptor internalization, down-regulation kinetics, and post-endocytic trafficking fates—even when binding affinities and acute signaling efficacies appear comparable [1]. Furthermore, truncated fragments such as Dynorphin B (1-9) display distinct functional selectivity in vivo, including the absence of modulatory effects on opiate analgesia that are present in longer fragments [2]. These differences arise from variations in peptide length, C-terminal residue composition, and susceptibility to proteolytic degradation in serum-containing experimental systems [3]. Consequently, procurement decisions based solely on 'KOR agonist' classification risk introducing uncontrolled confounding factors that compromise data reproducibility and cross-study comparability.

Quantitative Differentiation of Dynorphin B (1-9): Comparative Evidence for Scientific Procurement


Kappa Receptor Subtype Selectivity: Dynorphin B (1-9) Exhibits kappa-1b Subtype Preference Unlike U50,488H

Dynorphin B (and by structural inference its N-terminal fragment Dynorphin B (1-9)) demonstrates preferential selectivity for the kappa-1b receptor subtype, in contrast to the synthetic KOR agonist U50,488H which exhibits high affinity for both kappa-1a and kappa-1b subtypes [1]. Competition binding studies further indicate that dynorphin B and α-neoendorphin label the kappa-1b site over 50-fold more potently than the kappa-1a site, whereas classical kappa opiates and dynorphin A have high affinity for both subtypes [2].

Kappa opioid receptor subtypes Receptor binding selectivity Analgesic mechanisms

Absence of Opiate Analgesia Modulation: Dynorphin B (1-9) Lacks Functional Interaction with Morphine Analgesia

Dynorphin (1-9) demonstrates a critical functional divergence from longer dynorphin fragments. Patent and primary literature evidence establishes that dynorphin (1-13) significantly attenuates or antagonizes morphine-induced analgesia in naive animals, whereas the shorter fragment dynorphin (1-9) does not exhibit this effect [1]. This functional distinction is further corroborated by studies showing that dynorphin B (1-13) and (3-13) enhance food intake, but dynorphin (1-8) and (1-9) do not [2].

Analgesia modulation Opiate interaction Functional selectivity

Receptor Down-Regulation Efficiency: Dynorphin B (1-13) Induces ~65% Down-Regulation vs. ~10% for α-Neoendorphin

Dynorphin B (1-13), the full-length form from which Dynorphin B (1-9) is derived, exhibits markedly different receptor regulatory properties compared to α-neoendorphin, another prodynorphin-derived peptide. Following a 4-hour incubation at ~600× EC₅₀, dynorphin B (1-13) induced approximately 65% down-regulation of the human KOR (hKOR), whereas α-neoendorphin under identical conditions induced only approximately 10% down-regulation [1]. This 6.5-fold difference in receptor adaptation capacity occurs despite comparable receptor occupancy and intrinsic G-protein stimulation efficacy among the peptides [1].

Receptor trafficking KOR internalization Prolonged agonist treatment

Divergent Post-Endocytic Receptor Fate: Dynorphin A and B Drive Distinct KOR Trafficking Pathways

Dynorphin A and dynorphin B, despite binding and activating KOR to similar extents in mammalian neuroendocrine cells and rat striatal neurons, localize KOR to distinct intracellular compartments and drive different post-endocytic fates [1]. Dynorphin A directs KOR to a degradative pathway, which induces sustained KOR signaling from intracellular compartments; dynorphin B (1-13) does not share this post-endocytic trafficking pattern [1]. These divergent trafficking outcomes represent a form of 'ligand bias' operating at the level of receptor compartmentalization rather than acute G-protein activation [1].

Receptor trafficking Endosomal signaling Post-endocytic fate

Peptidase Sensitivity Differential: Dynorphin B (1-9) Formation Is Selectively Blocked by N-Ethylmaleimide

The generation of Dynorphin B (1-9) as a distinct cleavage product is selectively blocked by N-ethylmaleimide (NEM), a non-selective cysteine peptidase inhibitor, indicating that its formation is mediated by cysteine peptidase activity [1]. This peptidase sensitivity profile differentiates Dynorphin B (1-9) from other dynorphin fragments whose processing involves distinct protease classes, including serine proteases and proprotein convertases .

Peptide stability Proteolytic processing Cysteine peptidase

Pharmacological Divergence from Non-Peptide KOR Agonists: Peptide vs. Small Molecule Binding Domains

Peptide KOR agonists including dynorphin A, α-neoendorphin, and dynorphin B utilize the second extracellular loop and adjoining C-terminal portion of the fourth transmembrane helix of the kappa opioid receptor for high-affinity binding [1]. In contrast, non-peptide KOR agonists such as U50,488H and U69,593 require the entire kappa receptor except the second extracellular loop to attain high-affinity binding [1]. This differential binding domain requirement underscores that dynorphin peptides and small-molecule KOR agonists engage the receptor through fundamentally distinct molecular interfaces.

Receptor binding domains Peptide vs. non-peptide ligands Structure-activity relationship

Evidence-Based Research Applications for Dynorphin B (1-9): Where This Fragment Provides Scientific Value


Minimal KOR Binding Motif Structure-Activity Relationship (SAR) Studies

Dynorphin B (1-9) serves as a defined N-terminal fragment for SAR investigations aimed at identifying the minimal sequence requirements for kappa opioid receptor recognition and activation [1]. Its truncated length allows systematic evaluation of the contributions of C-terminal residues beyond position 9 to receptor affinity, selectivity, and signaling efficacy. This application is directly supported by alanine scan data demonstrating that Tyr1 and Phe4 residues are critical for opioid receptor affinity and KOR agonist potency, while Arg6 and Arg7 contribute to KOR affinity [1]. Procurement of this fragment enables controlled, residue-specific mutational analysis without confounding contributions from distal C-terminal residues present in full-length dynorphin B (1-13) or dynorphin B (1-29).

Endogenous Dynorphin Processing and Peptidase Susceptibility Studies

Dynorphin B (1-9) is specifically generated as an N-terminal cleavage product of dynorphin B, and its formation is selectively blocked by the cysteine peptidase inhibitor N-ethylmaleimide (NEM) [1]. This unique peptidase sensitivity profile makes Dynorphin B (1-9) a valuable tool for studies examining the proteolytic processing pathways that generate distinct bioactive dynorphin fragments from the prodynorphin precursor [2]. Researchers investigating tissue-specific or disease-associated alterations in dynorphin processing can use this fragment as a reference standard for HPLC-based peptide identification and quantification [2].

Control Fragment for Functional Studies of Longer Dynorphin Peptides

Dynorphin B (1-9) lacks the functional activity of longer dynorphin fragments in specific physiological assays, including the modulation of opiate-induced analgesia [1] and the enhancement of food intake [2]. This functional absence establishes Dynorphin B (1-9) as an ideal negative control fragment for studies investigating the biological effects of longer dynorphin peptides (e.g., dynorphin B (1-13), dynorphin A (1-17)). Inclusion of this fragment as a control enables researchers to attribute observed effects specifically to the C-terminal residues absent in the (1-9) fragment, thereby refining structure-function understanding and validating that effects are not due to the conserved N-terminal opioid motif alone [1].

In Vitro Studies Requiring Defined Stability Profiles in Serum-Containing Conditions

Given that dynorphin peptides exhibit differential stability in the presence of serum, which contributes to discrepancies in receptor adaptation outcomes [1], Dynorphin B (1-9) provides a defined, truncated scaffold for studies examining the relationship between peptide length, proteolytic stability, and functional duration. The shorter sequence may exhibit altered degradation kinetics compared to full-length dynorphin B, making it suitable for experimental designs that require a distinct stability profile or for comparative studies evaluating how peptide length modulates resistance to serum peptidases [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dynorphin B (1-9)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.